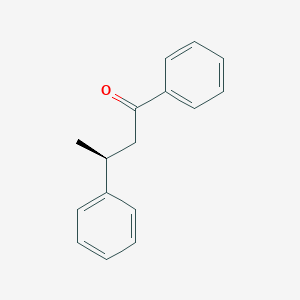

(3S)-1,3-diphenylbutan-1-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

20698-95-7 |

|---|---|

Molecular Formula |

C16H16O |

Molecular Weight |

224.30 g/mol |

IUPAC Name |

(3S)-1,3-diphenylbutan-1-one |

InChI |

InChI=1S/C16H16O/c1-13(14-8-4-2-5-9-14)12-16(17)15-10-6-3-7-11-15/h2-11,13H,12H2,1H3/t13-/m0/s1 |

InChI Key |

GIVFXLVPKFXTCU-ZDUSSCGKSA-N |

Isomeric SMILES |

C[C@@H](CC(=O)C1=CC=CC=C1)C2=CC=CC=C2 |

Canonical SMILES |

CC(CC(=O)C1=CC=CC=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Significance of Enantiomerically Pure Butan 1 One Derivatives in Asymmetric Synthesis

Enantiomerically pure butan-1-one derivatives are crucial intermediates in asymmetric synthesis, a field focused on the selective production of one of a pair of enantiomers. These derivatives serve as chiral building blocks, enabling the construction of complex molecules with specific three-dimensional arrangements. The biological activity of many pharmaceuticals, for instance, is often dependent on a single enantiomer, making the synthesis of enantiopure compounds a critical endeavor in medicinal chemistry.

The utility of chiral butan-1-one derivatives extends to their role as precursors for a variety of other functional groups. Through stereoselective transformations, the ketone moiety can be converted into chiral alcohols, amines, and other functionalities, which are themselves valuable components in the synthesis of natural products and bioactive molecules. The development of efficient methods for producing enantiomerically pure butan-1-ones is therefore a key area of research in organic chemistry.

Historical Development of Synthetic Approaches to Chiral Ketones Preceding 3s 1,3 Diphenylbutan 1 One

The synthesis of chiral ketones has a rich history, with early methods often relying on the use of chiral auxiliaries or resolving agents to separate enantiomers from a racemic mixture. While effective, these classical approaches are often inefficient, with a theoretical maximum yield of 50% for the desired enantiomer.

The advent of asymmetric catalysis revolutionized the field, providing more efficient and atom-economical routes to chiral ketones. Early examples include the use of chiral metal complexes to catalyze asymmetric hydrogenations and conjugate additions to α,β-unsaturated ketones. These methods allowed for the direct synthesis of chiral ketones with high enantioselectivity, bypassing the need for classical resolution techniques.

More recently, organocatalysis has emerged as a powerful tool for the synthesis of chiral ketones. Small organic molecules, such as proline and its derivatives, have been shown to be effective catalysts for a variety of asymmetric transformations, including aldol (B89426) and Michael reactions, which can be used to construct chiral ketone frameworks. These methods offer several advantages over metal-based catalysis, including lower toxicity, air and moisture stability, and often milder reaction conditions. The development of these and other novel synthetic strategies has paved the way for the efficient and selective synthesis of a wide range of chiral ketones, including (3S)-1,3-diphenylbutan-1-one.

Current Research Frontiers and Knowledge Gaps Pertaining to 3s 1,3 Diphenylbutan 1 One

Asymmetric Catalytic Strategies

Asymmetric catalysis offers an efficient and atom-economical approach to enantioselective synthesis. diva-portal.org By employing a chiral catalyst, a prochiral substrate can be converted into a chiral product with high enantiomeric excess (ee). Several catalytic strategies have been successfully applied to the synthesis of this compound.

Asymmetric Hydrogenation of Ketone Precursors

Asymmetric hydrogenation is a powerful technique for the enantioselective reduction of prochiral ketones to chiral alcohols. nih.gov While this method primarily produces chiral alcohols, it is relevant to the synthesis of this compound as the corresponding chiral alcohol, (1S,3S)-1,3-diphenylbutan-1-ol, can be subsequently oxidized to the target ketone.

Catalysts based on transition metals like iridium, rhodium, and ruthenium, in combination with chiral ligands, have proven highly effective in these transformations. nih.govajchem-b.com For instance, iridium catalysts featuring P,N,O-type chiral ligands have demonstrated high enantioselectivities (up to 98% ee) in the asymmetric hydrogenation of prochiral ketones. nih.gov Similarly, ruthenium catalysts, particularly those with diamine ligands, are known for their efficiency in hydrogenating a wide range of ketones. ajchem-b.com The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and enantioselectivities. nih.gov

A notable example involves the asymmetric transfer hydrogenation (ATH) of (S)-1,3-diphenylbutan-1-one catalyzed by a heterogeneous Rh-TsDPEN complex in water, which proceeds with excellent enantioselectivity (99% ee) and a high diastereomeric ratio (96:4 dr). osti.gov

Chiral Organocatalysis in the Formation of the (3S)-Stereocenter

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a significant area in asymmetric synthesis. nih.gov For the synthesis of this compound, chiral organocatalysts are primarily employed in the conjugate reduction of the corresponding α,β-unsaturated ketone, (E)-1,3-diphenylbut-2-en-1-one.

One study reports the use of new dihydrobenzooxophosphole-based Lewis base organocatalysts for the trichlorosilane-mediated conjugate reduction of (E)-1,3-diphenylbutenone. nih.gov The catalyst, when coupled with an (R,R)-diaminocyclohexane linker, yielded (S)-1,3-diphenylbutan-1-one with an enantiomeric ratio of 89.6:10.4 in acetonitrile. nih.gov

Another approach utilizes chiral oxazaborolidine catalysts, generated in situ from chiral amino alcohols and a borane (B79455) source, for the asymmetric reduction of prochiral ketones. ijprs.com For instance, the reduction of acetophenone (B1666503) using a catalyst derived from (1S, 2R)-(-)-cis-1-amino-2-indanol with tetrabutylammonium (B224687) borohydride (B1222165) and methyl iodide resulted in the corresponding alcohol with 91% enantioselectivity and 89% yield. ijprs.com

The following table summarizes the performance of different chiral organocatalysts in the synthesis of this compound.

| Catalyst System | Substrate | Product | Yield (%) | ee (%) | Reference |

| Dihydrobenzooxophosphole-based Lewis Base / HSiCl₃ | (E)-1,3-Diphenylbutenone | (S)-1,3-Diphenylbutan-1-one | - | 79.2 | nih.gov |

| Chiral Lewis Base Catalyst 2 / HSiCl₃ | (E)-1,3-diphenylbut-2-en-1-one | (S)-1,3-Diphenylbutan-1-one | 97 | 65 | rsc.org |

This table is interactive. Users can sort and filter the data.

Metal-Catalyzed Asymmetric Addition Reactions Leading to this compound

Metal-catalyzed asymmetric addition reactions represent a direct route to establishing the chiral center in this compound. sioc-journal.cn These reactions typically involve the addition of an organometallic reagent to an α,β-unsaturated carbonyl compound in the presence of a chiral metal catalyst.

A prominent example is the copper-catalyzed asymmetric conjugate addition of organometallic reagents. mdpi.com For instance, the reaction of 3-nonen-2-one (B88694) with diethylzinc (B1219324) using a CuOAc/(R,R; S,S)-L1 catalytic system afforded (R)-4-ethylnonan-2-one with 90% ee. mdpi.com While this specific example does not produce this compound, the methodology is applicable to a range of acyclic enones. mdpi.com

The enantioselective addition of diethylzinc to benzaldehyde (B42025) has also been investigated using nickel catalysts and chiral aziridino alcohols as ligands. semanticscholar.org This approach highlights the potential for creating chiral centers through metal-catalyzed additions.

The table below presents results from metal-catalyzed asymmetric additions relevant to the synthesis of chiral ketones.

| Catalyst System | Substrate | Reagent | Product | Yield (%) | ee (%) | Reference |

| CuOAc/(R,R; S,S)-L1 | 3-Nonen-2-one | Et₂Zn | (R)-4-Ethylnonan-2-one | - | 90 | mdpi.com |

| Ni(acac)₂ / Chiral Aziridino Alcohol | Benzaldehyde | Et₂Zn | (S)-1-Phenyl-1-propanol | 85 | 92 | semanticscholar.org |

This table is interactive. Users can sort and filter the data.

Chemoenzymatic Synthesis Routes

Chemoenzymatic synthesis combines the selectivity of enzymes with the practicality of chemical reactions to create efficient and environmentally friendly synthetic routes. researchgate.netmdpi.com Enzymes, as biocatalysts, can operate under mild conditions and often exhibit high enantioselectivity. nih.gov

In the context of synthesizing this compound, a chemoenzymatic approach could involve the enzymatic reduction of a precursor ketone or the enzymatic resolution of a racemic mixture. For example, a laccase/TEMPO system can be used for the oxidation of benzylic alcohols to aldehydes, which can then undergo further reactions. mdpi.com While direct chemoenzymatic synthesis of this compound is not extensively documented in the provided search results, the principles of chemoenzymatic synthesis are well-established and offer a promising avenue for future research. For instance, the synthesis of various substituted O-heterocycles has been achieved through chemoenzymatic cyclization. researchgate.net

Chiral Auxiliary-Mediated Synthesis Approaches

Chiral auxiliary-mediated synthesis is a classical yet reliable method for controlling stereochemistry. wikipedia.org This approach involves covalently attaching a chiral auxiliary to the substrate, which then directs the stereochemical outcome of a subsequent reaction. After the desired chiral center is created, the auxiliary is removed.

Diastereoselective Reactions Utilizing Chiral Auxiliaries

The use of chiral auxiliaries allows for the conversion of an enantioselective reaction into a diastereoselective one. The formation of diastereomers occurs in unequal amounts, and they can often be separated by standard purification techniques like chromatography.

For example, N-sulfonyl-1-aza-1,3-butadienes have been shown to undergo highly diastereoselective Diels-Alder reactions with enol ethers bearing chiral auxiliaries. nih.gov This strategy, while not directly applied to the synthesis of this compound in the provided results, demonstrates the power of chiral auxiliaries in controlling facial selectivity in cycloaddition reactions. nih.gov

Another relevant example is the use of N-propionyl-4(S)-benzyl-1,3-thiazolidin-2-one as a chiral auxiliary in asymmetric aldol (B89426) reactions. scielo.org.mx The chlorotitanium enolate of this auxiliary condenses with aryl aldehydes with good diastereoselectivity. scielo.org.mx The chiral auxiliary can then be removed to yield the desired chiral product.

The effectiveness of a chiral auxiliary is dependent on its ability to create a significant energetic difference between the transition states leading to the different diastereomers.

Auxiliary Cleavage and Recovery Methodologies

A critical step in chiral auxiliary-mediated synthesis is the efficient cleavage of the auxiliary from the desired product without causing racemization, followed by the recovery of the auxiliary for reuse. wikipedia.org This approach, while appearing less direct than catalytic methods, is often favored for its reliability and predictability across a range of substrates. williams.edu

The general strategy involves three key stages: covalent attachment of the chiral auxiliary to the substrate, a subsequent diastereoselective reaction, and finally, the removal of the auxiliary. wikipedia.org Common chiral auxiliaries include oxazolidinones, which are widely utilized due to their high levels of stereocontrol in reactions like aldol additions. williams.edutcichemicals.com

Methods for Auxiliary Cleavage:

The cleavage of the N-acyloxazolidinone can be accomplished through various methods to yield different functionalities. For instance, hydrolysis can provide the corresponding carboxylic acid, while reduction can lead to the alcohol. The use of specific reagents allows for the formation of esters and amides as well. tcichemicals.com The choice of cleavage method is crucial and must be mild enough to prevent epimerization of the newly formed stereocenter.

Recovery of the Chiral Auxiliary:

An essential aspect of this methodology is the ability to recover the chiral auxiliary in high yield, making the process more cost-effective and sustainable. wikipedia.org After cleavage, the auxiliary can typically be separated from the product through standard purification techniques such as chromatography or crystallization.

Kinetic Resolution and Dynamic Kinetic Resolution Methods

Kinetic resolution and dynamic kinetic resolution are powerful techniques for obtaining enantiomerically enriched compounds from a racemic mixture.

Kinetic Resolution:

Kinetic resolution operates on the principle that two enantiomers may react at different rates with a chiral catalyst or reagent, allowing for the separation of the faster-reacting enantiomer from the unreacted, slower-reacting one. rsc.org For the synthesis of this compound, a kinetic resolution approach could involve the enantioselective reduction of racemic 1,3-diphenylbutan-1-one. For example, rhodium-catalyzed enantioselective isomerization has been reported to yield (S)-1,3-diphenylbutan-1-one with a 50% yield, characteristic of a kinetic resolution process. doi.org

Dynamic Kinetic Resolution (DKR):

Dynamic kinetic resolution (DKR) offers a significant advantage over standard kinetic resolution by theoretically allowing for a 100% yield of the desired enantiomer. uniovi.es In DKR, the unreacted enantiomer is continuously racemized in situ, thereby providing a constant supply of the reactive enantiomer to be converted to the desired product. uniovi.es This process combines the selective transformation of one enantiomer with the simultaneous racemization of the other. uniovi.es While specific applications of DKR for the direct synthesis of this compound are not extensively detailed in the provided results, the methodology has been successfully applied to similar ketones, such as in the dynamic reductive kinetic resolutions of racemic 3-aryl-alkanones using alcohol dehydrogenases and basic anionic resins. uniovi.es Under certain conditions, a dynamic kinetic resolution of 1,3-diphenyl-1-butanone (B73316) has been observed, leading to moderate success. lookchem.com

Convergent and Divergent Synthetic Pathways to this compound

Convergent Synthesis:

Divergent Synthesis:

In contrast, a divergent synthesis begins with a common starting material that is elaborated through different reaction pathways to generate a library of structurally related compounds. sathyabama.ac.in This approach is particularly useful for creating a range of analogs for structure-activity relationship studies. Starting from this compound, a divergent approach could be employed to synthesize various derivatives by modifying the ketone or the phenyl groups.

Sustainable and Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. tradebe.com These principles are increasingly important in modern organic synthesis. ijsrst.com

Key Green Chemistry Principles:

Several key principles of green chemistry are highly relevant to the synthesis of this compound: tradebe.comepa.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. epa.gov

Use of Catalysis: Utilizing catalytic reagents in small amounts over stoichiometric reagents to minimize waste. tradebe.com Catalysts are a cornerstone of many enantioselective methods. univpancasila.ac.id

Use of Renewable Feedstocks: Sourcing starting materials from renewable resources rather than depletable ones. epa.gov

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. epa.gov

Safer Solvents and Auxiliaries: Minimizing or avoiding the use of auxiliary substances like solvents, or replacing them with safer alternatives. epa.gov The use of water as a solvent in micellar catalysis is a prime example of this principle in action. nih.gov

The development of catalytic asymmetric methods, such as those employing rhodium complexes, aligns well with the principles of atom economy and catalysis. doi.orgosti.gov Furthermore, the recovery and reuse of chiral auxiliaries contribute to waste reduction, a key goal of green chemistry. wikipedia.org Biocatalysis, which utilizes enzymes to perform chemical transformations, also offers a green alternative for the synthesis of chiral compounds. rsc.org

Determination of Absolute Configuration

The absolute configuration of a chiral molecule describes the exact spatial arrangement of its atoms. For this compound, several methods can be employed to unequivocally establish the 'S' configuration at its stereocenter.

X-ray crystallography is a powerful technique for determining the absolute structure of a molecule. ed.ac.uk For organic molecules composed of light atoms (like carbon, hydrogen, and oxygen), determining the absolute configuration can sometimes be challenging due to weak anomalous scattering effects. mit.edu However, modern detectors and computational methods have made it increasingly feasible to assign the absolute configuration of such compounds, provided that high-quality crystals can be obtained. mit.edu

A more traditional and highly reliable approach involves the synthesis of a derivative of the parent molecule that incorporates a heavier atom (such as bromine or chlorine). mit.edu This derivatization does not alter the original stereocenter but introduces an atom that scatters X-rays anomalously, providing a strong and unambiguous signal to determine the absolute stereochemistry. The inverted form of a crystal structure with one enantiomer results in a structure containing the opposite enantiomer, allowing for clear differentiation. ed.ac.uk Although a specific crystal structure of a derivative of this compound is not detailed in foundational synthesis reports, its absolute configuration is often confirmed by comparing analytical data, such as chiral HPLC retention times, with literature values for which the configuration was established by a definitive method. rsc.org

Chiroptical methods measure the differential interaction of a chiral substance with left- and right-circularly polarized light. Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are non-destructive spectroscopic techniques that provide information about the absolute configuration of chiral molecules in solution. pageplace.de

The process involves measuring the experimental ECD spectrum of the enantiomerically enriched sample. acgpubs.org This spectrum is then compared to a theoretically calculated ECD spectrum for one of the possible enantiomers (e.g., the 'S' configuration). rsc.orgbeilstein-journals.org A close match between the experimental spectrum and the calculated spectrum for the (S)-enantiomer provides strong evidence for the assignment of that absolute configuration. rsc.org The chromophores present in this compound, namely the carbonyl group and the phenyl rings, are known to produce characteristic Cotton effects in ECD spectra, making this technique highly applicable.

Nuclear Magnetic Resonance (NMR) spectroscopy can be adapted to distinguish between enantiomers through the use of chiral shift reagents (CSRs). libretexts.org These are typically chiral lanthanide complexes, such as tris(3-heptafluorobutyryl-d-camphorato)europium(III) (Eu(hfc)₃), which are Lewis acidic. libretexts.org

When a chiral shift reagent is added to a solution of a racemic or enantiomerically enriched compound containing a Lewis basic site, like the carbonyl oxygen in 1,3-diphenylbutan-1-one, it forms transient diastereomeric complexes. These diastereomeric complexes have distinct magnetic environments, causing the NMR signals of the corresponding protons or carbons in the two enantiomers to resonate at different chemical shifts (δ). tcichemicals.com This splitting of signals allows for the direct observation of both enantiomers in the NMR spectrum. The enantiomeric excess can then be determined by integrating the separated signals. libretexts.org

Enantiomeric Excess and Purity Determination Techniques

Enantiomeric excess (ee) is a measure of the purity of a chiral sample, indicating how much one enantiomer is present in excess of the other. Chromatographic techniques are the most common and accurate methods for this determination.

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating the enantiomers of 1,3-diphenylbutan-1-one and determining its enantiomeric excess. rsc.orgrsc.org The method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with each enantiomer, leading to different retention times.

The separation is typically achieved on polysaccharide-based chiral columns, such as Chiralpak AD-H or IC. The mobile phase usually consists of a mixture of hexane (B92381) and isopropanol. rsc.orgrsc.org By analyzing the resulting chromatogram, the two enantiomers appear as distinct peaks. The enantiomeric excess is calculated from the relative areas of these two peaks. For this compound, the major peak corresponds to the S-enantiomer, while the minor peak corresponds to the R-enantiomer. rsc.orgrsc.org

| Chiral Stationary Phase (CSP) | Mobile Phase (Hexane/iPrOH) | Flow Rate (mL/min) | Detection (UV) | Retention Time (t_minor, R-enantiomer) (min) | Retention Time (t_major, S-enantiomer) (min) | Reference |

|---|---|---|---|---|---|---|

| Chiralpak IC | 98/2 | 1.0 | 254 nm | 6.82 | 6.43 | rsc.orgrsc.org |

| Chiralpak AD-H | 95/5 | 1.0 | 254 nm | 6.96 | 8.26 | rsc.org |

For compounds that are volatile and thermally stable, chiral Gas Chromatography (GC) offers an excellent alternative for enantiomeric separation. wvu.edu This technique employs a capillary column coated with a chiral stationary phase (CSP). The most widely used CSPs for GC are derivatized cyclodextrins. nih.govchromatographyonline.com

The underlying principle involves the formation of transient, diastereomeric inclusion complexes between the enantiomers of the analyte and the chiral cyclodextrin (B1172386) selector. chromatographyonline.com The differing stability of these complexes results in different retention times for the (R) and (S) enantiomers, enabling their separation and quantification. gcms.cz The choice of the specific cyclodextrin derivative is crucial for achieving optimal separation for a given class of compounds, such as ketones. gcms.cz

| Common Chiral Stationary Phases for Ketone Separation | Selector Type |

|---|---|

| Chirasil-Dex | Derivatized β-Cyclodextrin |

| Rt-βDEXcst | Derivatized β-Cyclodextrin |

| Rt-βDEXsm | Derivatized β-Cyclodextrin |

| CP-Chirasil-L-Val | Amino acid derivative |

Reactivity and Reaction Mechanisms of 3s 1,3 Diphenylbutan 1 One

Carbonyl Reactivity

The ketone functionality is the primary site of reactivity in (3S)-1,3-diphenylbutan-1-one. The electrophilicity of the carbonyl carbon is modulated by the electronic and steric effects of the two phenyl rings.

The carbonyl group of this compound readily undergoes nucleophilic addition reactions. The stereochemical course of these additions is of particular importance. Due to the chiral center at the C3 position, the two faces of the planar carbonyl group are diastereotopic. Consequently, the approach of a nucleophile can lead to the formation of two diastereomeric alcohol products. The stereoselectivity of these reactions is often rationalized using models such as Cram's rule and the Felkin-Anh model, which consider the steric and electronic interactions between the substituents on the adjacent chiral center and the incoming nucleophile. For instance, the addition of organometallic reagents like Grignard reagents or organolithium compounds to this compound can proceed with a notable degree of diastereoselectivity, favoring the formation of one diastereomer over the other.

The protons on the carbon atom alpha to the carbonyl group (the C2 position) are acidic and can be removed by a suitable base to form a chiral enolate. The geometry of the resulting enolate (E or Z) can be influenced by factors such as the nature of the base, the solvent, and the temperature. This enolate is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions. The stereocenter at C3 exerts a directing effect on the approach of electrophiles to the enolate, enabling diastereoselective transformations. This principle is fundamental to the use of this compound derivatives in asymmetric synthesis, allowing for the construction of new stereogenic centers with a high degree of control.

The reduction of the ketone in this compound to the corresponding secondary alcohol, (1,3S)-1,3-diphenylbutan-1-ol, is a well-investigated transformation that highlights the influence of the chiral center on the reaction outcome. The choice of reducing agent plays a crucial role in determining the diastereoselectivity of the reduction.

Simple hydride reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) typically lead to a mixture of diastereomeric alcohols. However, bulkier hydride reagents, such as L-Selectride®, can exhibit significantly higher diastereoselectivity. This is attributed to the steric hindrance of the reducing agent, which favors attack from the less hindered face of the carbonyl group, as predicted by the Felkin-Anh model. The table below summarizes the diastereoselectivity observed with different reducing agents.

| Reducing Agent | Major Diastereomer | Diastereomeric Ratio (syn:anti) |

| Sodium Borohydride (NaBH₄) | Varies with conditions | Moderate |

| Lithium Aluminum Hydride (LiAlH₄) | Varies with conditions | Moderate |

| L-Selectride® | High | High |

| Diisobutylaluminium Hydride (DIBAL-H) | Varies with conditions | Moderate to High |

Reactions at the Alpha-Carbon and Beta-Carbon Positions

In addition to the reactivity centered on the carbonyl group, the alpha- and beta-carbon positions of this compound are also amenable to chemical modification.

The enolate derived from this compound can be effectively alkylated or acylated at the C2 position. The existing stereocenter at C3 provides a powerful means of stereocontrol, directing the incoming electrophile to one face of the enolate. This diastereoselective functionalization is a key strategy for the synthesis of complex acyclic molecules containing multiple stereocenters. The stereochemical outcome of these reactions is sensitive to the reaction conditions, including the choice of the electrophile, the counterion of the enolate, and the solvent system.

The alpha-carbon of this compound can undergo halogenation reactions. Under acidic conditions, the reaction proceeds through the enol intermediate, while under basic conditions, the enolate is the reactive species. The stereochemical outcome of these halogenations can be influenced by the specific conditions employed. The resulting α-haloketones are versatile synthetic intermediates that can be used in a variety of subsequent transformations, including nucleophilic substitution and elimination reactions, to introduce further molecular complexity.

Reactivity of the Phenyl Moieties

The structure of this compound features two distinct phenyl groups, each exhibiting different reactivity profiles based on the nature of the substituent attaching it to the butane (B89635) core. The phenyl group bonded to the carbonyl carbon (C1) is influenced by the electron-withdrawing nature of the acyl group, while the phenyl group at the C3 position is influenced by an electron-donating alkyl substituent.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for aromatic compounds, where an electrophile replaces an atom, typically hydrogen, on the aromatic ring. wikipedia.org The rate and regioselectivity of this reaction are heavily influenced by the existing substituents on the ring. wikipedia.orguci.edu

The mechanism generally proceeds in two steps:

Attack of the electrophile by the aromatic π-system to form a resonance-stabilized carbocation known as an arenium ion or Wheland intermediate. masterorganicchemistry.comdalalinstitute.com This step is typically the rate-determining step. uci.edu

Deprotonation of the intermediate to restore the aromaticity of the ring. masterorganicchemistry.com

In this compound, the two phenyl rings have different reactivities:

Phenyl Ring at C1 (Benzoyl Group): The carbonyl group (-C=O) is a powerful electron-withdrawing group due to both resonance and inductive effects. This deactivates the attached phenyl ring towards electrophilic attack, making reactions slower compared to unsubstituted benzene. The deactivation arises because the group withdraws electron density from the ring, destabilizing the positive charge of the arenium ion intermediate. uci.edu Consequently, this group directs incoming electrophiles to the meta position, as the ortho and para positions are more strongly deactivated. uci.edu

Phenyl Ring at C3 (3-phenylbutyl Group): The secondary alkyl group attached to this phenyl ring is electron-donating via an inductive effect. dalalinstitute.com This effect increases the electron density in the ring, stabilizing the arenium ion intermediate and thus activating the ring for electrophilic attack. The reaction rate is faster than that of benzene. This activating group directs incoming electrophiles to the ortho and para positions. masterorganicchemistry.com

The directing effects of the substituents can be summarized as follows:

| Phenyl Ring Location | Substituent Type | Electronic Effect | Reactivity towards SEAr | Directing Influence |

| C1 Position | Acyl | Electron-withdrawing | Deactivating | meta-directing |

| C3 Position | Alkyl | Electron-donating | Activating | ortho, para-directing |

Palladium-Catalyzed Cross-Coupling Reactions of Derivatized Phenyl Groups

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net To participate in these reactions, the phenyl groups of this compound must first be functionalized with a suitable leaving group, such as a halide (I, Br) or a triflate (OTf). nih.gov The reactivity in these coupling reactions is often I > Br ~ OTf >> Cl. nih.gov

Once derivatized, these compounds can undergo various cross-coupling reactions. A prominent example is the Suzuki-Miyaura coupling, which couples an organohalide or triflate with an organoboron compound in the presence of a palladium catalyst and a base. researchgate.net

The general catalytic cycle for a Suzuki coupling involves three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-leaving group bond of the derivatized phenyl ring, forming a palladium(II) complex. youtube.com

Transmetalation: The organic group from the organoboron compound is transferred to the palladium(II) complex, displacing the leaving group. youtube.com

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, regenerating the palladium(0) catalyst and forming the new carbon-carbon bond. youtube.com

Hypothetical Suzuki-Miyaura reactions on derivatized this compound could be used to synthesize more complex structures. For instance, a bromo-derivative could be coupled with an arylboronic acid to form a biaryl structure.

| Derivatized Substrate Example | Coupling Partner (Boronic Acid) | Potential Product |

| (3S)-1-(4-bromophenyl)-3-phenylbutan-1-one | Phenylboronic acid | (3S)-1-([1,1'-biphenyl]-4-yl)-3-phenylbutan-1-one |

| (3S)-3-(4-bromophenyl)-1-phenylbutan-1-one | Naphthylboronic acid | (3S)-3-(4-(naphthalen-1-yl)phenyl)-1-phenylbutan-1-one |

| (3S)-1-phenyl-3-(p-tolyl)butan-1-one (from bromo-derivative) | Pyridinylboronic acid | (3S)-1-phenyl-3-(4-(pyridin-2-yl)phenyl)butan-1-one |

Mechanistic Investigations of Transformations Involving this compound

Understanding the mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and predicting outcomes. This is achieved through various experimental and analytical techniques.

Kinetic Studies and Rate Laws

Kinetic studies provide quantitative insight into reaction mechanisms by examining the relationship between reactant concentrations and reaction rate. For many electrophilic aromatic substitution reactions, the process is found to follow second-order kinetics. dalalinstitute.com The rate law is typically expressed as:

Rate = k[Arene][Electrophile]

Where [Arene] is the concentration of the aromatic substrate (e.g., this compound) and [Electrophile] is the concentration of the electrophilic species. The rate constant, k, would differ for the two phenyl rings within the molecule due to their different electronic environments. The activated ring at C3 would exhibit a larger rate constant than the deactivated ring at C1.

Isotope Labeling Experiments

Isotope labeling is a powerful technique for elucidating reaction pathways by tracing the fate of specific atoms. nih.govnih.gov By replacing an atom with one of its heavier isotopes (e.g., ¹H with ²H, or ¹²C with ¹³C), chemists can track bond-breaking and bond-forming steps and identify key intermediates.

While specific isotope labeling studies on this compound are not widely documented, research on structurally related compounds provides valuable insights. For example, a study on the palladium-catalyzed amination of enantiomerically enriched (S)-3-bromo-1-phenylbutane, a close structural analog, revealed important mechanistic details. The observation that the starting material partially racemized and the N-alkylated product was formed as a complete racemate suggested the involvement of an achiral intermediate. researchgate.net This finding is consistent with a mechanism involving the reversible formation of a free alkyl radical, rather than a direct SN2-type substitution which would proceed with inversion of stereochemistry. researchgate.net

| Experiment | Observation | Mechanistic Implication |

| Reaction of (S)-3-bromo-1-phenylbutane with benzophenone (B1666685) imine and a Pd catalyst | Starting material ((S)-3-bromo-1-phenylbutane) was partially racemized. researchgate.net | The C-Br bond cleavage is likely reversible. |

| The N-alkyl imine product was completely racemic. researchgate.net | The reaction proceeds through an achiral intermediate, such as a free alkyl radical. researchgate.net | |

| Control experiment with added enantiopure product | The enantiomerically enriched product did not racemize under reaction conditions. researchgate.net | The racemization occurs during the C-N bond formation step, not after. |

These results demonstrate how isotope and stereochemical labeling experiments can distinguish between potential reaction pathways.

Spectroscopic Monitoring of Reaction Intermediates

The direct observation of transient species using spectroscopic methods provides compelling evidence for proposed reaction mechanisms. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy can be employed to monitor the progress of a reaction and identify intermediates.

In the context of electrophilic aromatic substitution on the phenyl rings of this compound, the key intermediate is the arenium ion. researchgate.net While typically short-lived under standard reaction conditions, these carbocation intermediates can be observed and characterized by ¹H and ¹³C NMR spectroscopy at very low temperatures in the presence of strong acids, which halts the reaction at the intermediate stage.

For palladium-catalyzed reactions, spectroscopic monitoring can help identify the various palladium(0) and palladium(II) species that constitute the catalytic cycle. Changes in the coordination environment of the palladium center can be tracked, providing evidence for steps like oxidative addition and reductive elimination.

Computational and Theoretical Studies on 3s 1,3 Diphenylbutan 1 One and Its Reactions

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, enabling the detailed study of molecular systems. These methods solve the Schrödinger equation (or a simplified form of it) to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) has become a ubiquitous tool in computational chemistry for its favorable balance of accuracy and computational cost. Instead of calculating the complex many-electron wavefunction, DFT determines the electronic energy based on the electron density.

For (3S)-1,3-diphenylbutan-1-one, DFT calculations, often using hybrid functionals like B3LYP with a Pople-style basis set (e.g., 6-311G(d,p)), are employed to find the molecule's lowest energy conformation, known as the ground state geometry. semanticscholar.org This process involves optimizing all bond lengths, bond angles, and dihedral angles to minimize the total electronic energy of the molecule. The results of such calculations provide a precise three-dimensional model of the molecule. For instance, DFT calculations can be used to compare the relative stabilities of different diastereomers or conformers by comparing their final optimized energies. semanticscholar.orgresearchgate.net

Table 1: Representative Calculated Geometric Parameters for the Ground State of this compound (Illustrative Data)

| Parameter | Description | Calculated Value |

|---|---|---|

| C=O Bond Length | Carbonyl group bond length | 1.22 Å |

| C-C(H)-C Bond Angle | Angle at the chiral center | 110.5° |

| Phenyl-C=O Dihedral | Torsion angle of the benzoyl group | 25.0° |

Note: These values are illustrative and depend on the specific DFT functional and basis set used.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for parametrization. Methods like Hartree-Fock (HF) and more advanced post-HF methods provide a rigorous way to study electronic structure. researchgate.net While computationally more demanding than DFT, they are crucial for benchmarking and for systems where DFT may be less reliable.

From these calculations, various electronic properties and reactivity descriptors can be derived. These descriptors help predict how this compound will behave in a chemical reaction. Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which indicate the molecule's ability to donate or accept electrons, respectively. The distribution of electrostatic potential and atomic charges (e.g., Mulliken charges) can identify electron-rich (nucleophilic) and electron-poor (electrophilic) sites within the molecule.

Table 2: Calculated Reactivity Descriptors for this compound (Illustrative Data)

| Descriptor | Definition | Predicted Reactivity |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital | Indicates sites prone to electrophilic attack. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Indicates sites prone to nucleophilic attack (e.g., the carbonyl carbon). |

| Mulliken Charge on C=O | Calculated partial charge on the carbonyl carbon | Confirms the electrophilic nature of the carbonyl carbon. |

| Electrostatic Potential | 3D map of charge distribution | Visualizes electron-rich (red) and electron-poor (blue) regions. |

Transition State Modeling and Reaction Pathway Analysis

Beyond static molecules, computational chemistry excels at modeling the entire course of a chemical reaction, from reactants to products, via a high-energy transition state.

A key application of computational modeling for a chiral ketone like this compound is to explain and predict the stereochemical outcome of its reactions. For example, in the reduction of the ketone to the corresponding alcohol, (1R,3S)- or (1S,3S)-1,3-diphenyl-1-butanol, the nucleophile (e.g., a hydride) can attack the carbonyl carbon from two different faces (the Re or Si face).

Computational models, based on seminal work by Cram and others, can be used to calculate the structures and energies of the transition states for both possible attack trajectories. rsc.orgpageplace.de The stereoisomer that is formed preferentially in an experiment is the one that proceeds through the lower-energy transition state. metu.edu.tr By modeling the interactions between the substrate, the reagent, and any catalysts, these calculations can rationalize why one diastereomer is favored over the other, providing a detailed understanding of the 1,3-asymmetric induction. osti.gov

The full energy profile of a reaction can be visualized using a reaction coordinate diagram. This diagram plots the potential energy of the system against the reaction coordinate, which represents the progress of the reaction. Key points on this diagram are the reactants, products, any intermediates, and the transition states that connect them.

Table 3: Hypothetical Calculated Energy Barriers for Competing Reaction Pathways

| Reaction Pathway | Description | Calculated ΔG‡ (kcal/mol) | Predicted Outcome |

|---|---|---|---|

| Pathway A | Nucleophilic attack on the Si face | 22.5 | Major Diastereomer |

| Pathway B | Nucleophilic attack on the Re face | 24.0 | Minor Diastereomer |

Molecular Dynamics Simulations for Conformational Landscapes

Molecular Dynamics (MD) simulations model the atomic motions of a molecule over time by solving Newton's equations of motion. An MD simulation generates a trajectory that reveals how the molecule twists, turns, and vibrates at a given temperature. By analyzing this trajectory, one can map the molecule's conformational landscape—the collection of all accessible shapes and the energy barriers that separate them. acs.org This approach provides a more complete and dynamic picture of the molecule's behavior in solution than static calculations alone, helping to understand how substrate conformation influences its recognition by catalysts and its subsequent reactivity. pageplace.de

Prediction of Spectroscopic Properties and Chiroptical Data

Computational chemistry provides powerful tools for the prediction of spectroscopic and chiroptical properties of molecules like this compound. These theoretical calculations are crucial for structural elucidation, understanding electronic transitions, and confirming the absolute stereochemistry of chiral compounds. Density Functional Theory (DFT) is a frequently employed method for these predictions, often showing a good correlation with experimental data. d-nb.infonih.govnih.gov

Spectroscopic Properties (NMR, IR, UV-Vis):

Theoretical calculations can predict various spectroscopic data. For instance, ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated with high accuracy using methods like the Gauge-Including Atomic Orbital (GIAO) approach, often in conjunction with DFT. nih.govnih.govruc.dkscielo.br These predictions are invaluable for assigning complex spectra and verifying proposed structures. The accuracy of these predictions can be enhanced by considering conformational isomers and applying linear scaling to the calculated isotropic shielding values to better match experimental chemical shifts. d-nb.infoyoutube.com

Similarly, Infrared (IR) vibrational frequencies and intensities can be computed to help assign experimental IR spectra. These calculations aid in identifying characteristic functional group vibrations and understanding the molecule's vibrational modes. Ultraviolet-Visible (UV-Vis) absorption spectra can also be simulated using time-dependent DFT (TD-DFT), providing insights into the electronic transitions responsible for light absorption. rsc.org

Below is a hypothetical table illustrating the kind of data that can be generated through DFT calculations for the prediction of NMR chemical shifts for this compound.

| Atom Number | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |

| C1 (Carbonyl) | 198.5 | - |

| C2 | 45.2 | 3.15 (Ha), 3.30 (Hb) |

| C3 | 35.8 | 3.60 |

| C4 (Methyl) | 21.7 | 1.35 |

| C5 (Benzoyl Ph, C1') | 137.1 | - |

| C6 (Benzoyl Ph, C2'/C6') | 128.6 | 7.95 |

| C7 (Benzoyl Ph, C3'/C5') | 128.9 | 7.48 |

| C8 (Benzoyl Ph, C4') | 133.2 | 7.60 |

| C9 (Phenyl at C3, C1'') | 145.8 | - |

| C10 (Phenyl at C3, C2''/C6'') | 126.5 | 7.25 |

| C11 (Phenyl at C3, C3''/C5'') | 128.7 | 7.35 |

| C12 (Phenyl at C3, C4'') | 126.2 | 7.20 |

Chiroptical Data (ECD, VCD, ORD):

For a chiral molecule such as this compound, chiroptical spectroscopic methods are essential for determining its absolute configuration. researchgate.net Theoretical calculations of chiroptical data, such as Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD), and Optical Rotatory Dispersion (ORD), are powerful tools for this purpose. researchgate.net By comparing the computationally predicted spectra with the experimentally measured spectra, the absolute stereochemistry can be unambiguously assigned. researchgate.netbeilstein-journals.org

TD-DFT calculations are commonly used to simulate ECD spectra, which arise from the differential absorption of left and right circularly polarized light by chiral molecules. researchgate.netbeilstein-journals.org The calculated ECD spectrum for the (3S)-enantiomer can be compared with the experimental spectrum. A good match between the signs and positions of the Cotton effects in the theoretical and experimental spectra confirms the absolute configuration. researchgate.net

The following table presents hypothetical predicted ECD data for this compound, which would be generated through TD-DFT calculations.

| Wavelength (nm) | Δε (M⁻¹cm⁻¹) |

| 285 | +3.5 |

| 245 | -5.2 |

| 220 | +2.8 |

Analysis of Stereoelectronic Effects and Inductive/Resonance Contributions

The conformation, stability, and reactivity of this compound are governed by a subtle interplay of stereoelectronic effects, including inductive and resonance contributions from its constituent functional groups. Computational methods can be employed to dissect and quantify these effects.

Stereoelectronic Effects:

Stereoelectronic effects refer to the influence of the spatial arrangement of electrons on the structure and reactivity of a molecule. In this compound, key stereoelectronic interactions include hyperconjugation and steric effects. The orientation of the phenyl groups relative to the carbonyl group and the chiral center can significantly impact the molecule's preferred conformation and energy.

Computational models can analyze the orbital interactions that contribute to the stability of different conformers. For example, the interaction between the π-systems of the phenyl rings and the carbonyl group, as well as with the σ-bonds of the butane (B89635) backbone, can be investigated. These analyses can reveal stabilizing or destabilizing interactions that dictate the conformational landscape of the molecule.

Inductive and Resonance Contributions:

The two phenyl groups and the carbonyl group are the primary sources of inductive and resonance effects in this compound.

Inductive Effects: The electronegative oxygen atom of the carbonyl group exerts a strong electron-withdrawing inductive effect (-I) on the adjacent carbon atoms. The phenyl groups also have a mild electron-withdrawing inductive effect. These effects influence the electron density distribution throughout the molecule, affecting bond polarities and the reactivity of different sites.

Computational tools like Natural Bond Orbital (NBO) analysis can be used to quantify these electronic effects. NBO analysis provides information on charge distribution, orbital occupancies, and delocalization energies, offering a detailed picture of the inductive and resonance contributions.

A hypothetical data table from an NBO analysis is presented below to illustrate the kind of insights that can be gained.

| Atom/Group | Natural Charge (e) |

| C1 (Carbonyl) | +0.55 |

| O (Carbonyl) | -0.58 |

| C3 (Chiral Center) | -0.25 |

| Benzoyl Phenyl Ring | -0.15 |

| C3-Phenyl Ring | -0.12 |

This data would indicate the polarization of the carbonyl bond and the net electronic effect of the phenyl substituents.

Applications of 3s 1,3 Diphenylbutan 1 One in Asymmetric Synthesis

As a Chiral Building Block for Complex Natural Products Synthesis

While optically active β-substituted ketones are recognized as crucial building blocks for the synthesis of natural products and medicinally important compounds, the direct application of (3S)-1,3-diphenylbutan-1-one as a chiral synthon in the total synthesis of complex natural products is not extensively documented in scientific literature. sci-hub.sersc.org The focus of many studies has been on the development of methodologies to produce such β-chiral ketones with high enantioselectivity. sci-hub.se

Precursor for Chiral Ligands in Asymmetric Catalysis

The development of novel chiral ligands is a cornerstone of asymmetric catalysis. These ligands, when complexed with a metal center, can induce high levels of stereoselectivity in chemical transformations. While various chiral molecules are employed as starting materials for ligand synthesis, the direct use of this compound as a precursor for chiral phosphine (B1218219), oxazoline, or amine ligands is not a widely reported strategy. The synthesis of such ligands typically commences from other readily available chiral sources like amino acids or diamines. acs.orgresearchgate.net

The design of effective chiral ligands often involves the incorporation of specific structural motifs that can effectively transfer chiral information during a catalytic cycle. Common strategies include the synthesis of C2-symmetric bis(oxazolines) or the derivatization of chiral backbones with phosphine or amine functionalities. acs.orgsctunisie.org For instance, chiral bis(oxazoline) ligands can be synthesized from the condensation of chiral amino alcohols with dinitriles. researchgate.netrsc.org Similarly, the synthesis of P-chiral phosphine ligands often utilizes phosphine-boranes as key intermediates. researchgate.net Chiral diamines also serve as versatile precursors for a range of ligands used in asymmetric catalysis. researchgate.netresearchgate.net

Metal-catalyzed asymmetric hydrogenation is a powerful tool for the synthesis of enantiomerically pure compounds. The success of these reactions heavily relies on the chiral ligand employed. For example, iridium complexes bearing chiral N,P ligands have been effectively used in the asymmetric hydrogenation of α,β-unsaturated ketones to produce chiral ketones. nih.gov Rhodium and Ruthenium complexes with chiral phosphine ligands are also widely used for the hydrogenation of various prochiral substrates. rug.nl While these examples showcase the importance of chiral ligands in asymmetric hydrogenation, there is a lack of specific reports on the use of ligands directly synthesized from this compound in these transformations.

The formation of carbon-carbon bonds in an enantioselective manner is fundamental to modern organic synthesis. researchgate.net Chiral ligands play a pivotal role in directing the stereochemical outcome of these reactions. For instance, copper complexes with chiral diphosphine ligands have been shown to catalyze the asymmetric allylic alkylation with high enantioselectivity. researchgate.net Nickel-catalyzed asymmetric Michael additions of β-ketosulfones to nitroalkenes, using ligands derived from chiral vicinal diamines, provide access to non-racemic 4-nitro-2-sulfonylbutan-1-ones. nih.gov Although these reactions highlight the utility of chiral ligands in C-C bond formation, the application of ligands derived from this compound in this context remains to be explored.

Organocatalysis has emerged as a powerful strategy in asymmetric synthesis, offering a metal-free alternative for the construction of chiral molecules. researchgate.net Chiral amines and their derivatives, such as those derived from proline, are often used as organocatalysts for reactions like the Michael addition. researchgate.netua.es For example, novel organocatalysts based on homoproline analogues have been shown to outperform proline in terms of enantioselectivity in the reaction between β-nitrostyrene and ketones. tdx.cat While this compound itself is a product of organocatalytic reactions, its conversion into a chiral organocatalyst is not a reported application. nih.gov

Intermediate in the Synthesis of Chiral Scaffolds and Frameworks

A significant application of this compound is its role as a chiral intermediate that can be further elaborated into more complex chiral structures. A notable example is its participation in a one-pot, two-step tandem reaction to produce (1R,3S)-1,3-diphenyl-1-butanol. researchgate.netosti.gov

In this tandem catalytic system, this compound is generated in the first step through an asymmetric 1,4-addition of phenylboronic acid to trans-1-phenyl-2-buten-1-one, catalyzed by a rhodium-diene complex. researchgate.netosti.gov This intermediate is then subjected to an asymmetric transfer hydrogenation (ATH) in the same pot, catalyzed by a Rh-TsDPEN complex, to yield the corresponding chiral alcohol, (1R,3S)-1,3-diphenyl-1-butanol, with high conversion and excellent stereoselectivity. researchgate.netosti.gov This process demonstrates the utility of this compound as a key stepping stone in building more complex chiral scaffolds containing multiple stereocenters.

The transformation of this compound highlights its potential as a building block in sequential catalytic processes, enabling the efficient construction of valuable chiral molecules.

Table of Research Findings: Tandem Catalytic Conversion of this compound

| Intermediate | Catalyst for Formation | Subsequent Reaction | Catalyst for Transformation | Final Product | Stereoselectivity | Reference |

| This compound | Rh-diene complex | Asymmetric Transfer Hydrogenation (ATH) | Rh-TsDPEN | (1R,3S)-1,3-diphenyl-1-butanol | 99% ee, >96:4 dr | researchgate.netosti.gov |

Role in the Synthesis of Specific Chiral Intermediates for Advanced Materials (Generic, no specific product)

The chiral ketone, this compound, serves as a pivotal intermediate in the construction of more complex, stereochemically defined molecules that are precursors to advanced materials. The utility of this compound lies in its existing stereocenter at the C3 position, which provides a basis for stereocontrolled transformations, enabling the synthesis of valuable chiral building blocks such as 1,3-diols. acs.orgnih.gov These diols and other derivatives are sought after for creating materials with specific chiroptical properties, liquid crystalline phases, or for applications in chiral recognition and catalysis.

A significant application of this compound is demonstrated in sophisticated, multi-step tandem catalytic systems. osti.gov In one such system, the process begins with an asymmetric 1,4-addition of a phenylboronic acid to an enone (trans-1-phenyl-2-buten-1-one), which generates this compound as the key chiral intermediate. osti.govresearchgate.net This intermediate is then subjected, in the same pot, to a subsequent asymmetric transfer hydrogenation (ATH) of its ketone group. osti.govnih.gov

This hydrogenation step is stereoselective, and the chirality of the resulting alcohol at the C1 position is directed by the existing (S)-configuration at the C3 position of the intermediate. The reaction yields (1R,3S)-1,3-diphenyl-1-butanol, a chiral vicinal diol derivative, with high diastereoselectivity and enantioselectivity. osti.gov Chiral vicinal diols are recognized as crucial structural motifs and valuable synthetic intermediates for a range of applications, including the preparation of pharmaceuticals and advanced materials. nih.govmagtech.com.cn

The entire tandem reaction can be carried out in compartmentalized nanoreactors, such as core-shell micelles, which isolate incompatible catalysts and allow for temporal control over the reaction sequence. osti.govresearchgate.netmdpi.com For instance, the initial 1,4-addition occurs in the hydrophilic shell of the micelle. osti.gov Subsequently, an external stimulus like UV light can trigger a change in the micelle's permeability, activating the second catalyst (e.g., a Rh-TsDPEN complex) located in the hydrophobic core to perform the asymmetric transfer hydrogenation on the this compound intermediate. osti.govthieme-connect.com

This level of control over the synthesis of complex chiral molecules is indicative of methodologies aimed at producing advanced materials, where precise molecular architecture dictates function. The this compound, therefore, is not just a product of one reaction but a critical, stereodefined link in a synthetic chain leading to high-value chiral precursors.

The table below summarizes the research findings for the sequential synthesis where this compound acts as an intermediate.

Table 1: Tandem Catalysis Involving this compound

| Reaction Step | Reactants | Intermediate/Product | Catalyst System | Conditions | Conversion/Yield | Stereoselectivity | Source |

|---|---|---|---|---|---|---|---|

| 1 (Intermediate Formation) | trans-1-Phenyl-2-buten-1-one + Phenylboronic Acid | This compound | Rh-diene complex in micelle shell | Visible light, KOH, Water, 40°C | Complete consumption of starting material | Not specified for this step | osti.gov |

| 2 (Intermediate Conversion) | This compound | (1R,3S)-1,3-Diphenyl-1-butanol | Rh-TsDPEN in micelle core | UV light activation, HCOONa, Water, 40°C | 92% (overall) | 99% ee, >96:4 dr | osti.gov |

Derivatization and Analog Development of 3s 1,3 Diphenylbutan 1 One

Functionalization of the Carbonyl Group

The carbonyl group is the most prominent site for the chemical modification of (3S)-1,3-diphenylbutan-1-one. Its transformation into other functional groups, such as alcohols and amines, has been a key focus, yielding diastereomerically enriched products that are valuable in organic synthesis.

The stereoselective reduction of the carbonyl group in this compound provides access to the corresponding chiral diphenylbutanols. Asymmetric transfer hydrogenation (ATH) has been shown to be a highly effective method for this conversion. For instance, using a Rh-TsDPEN catalyst, this compound can be hydrogenated to produce (1R,3S)-1,3-diphenyl-1-butanol with excellent diastereoselectivity and enantiomeric excess. researchgate.netosti.gov This reaction is often performed in aqueous media using sodium formate (B1220265) as the hydrogen source. osti.gov

The conversion to chiral amines can be achieved through the enantioselective reduction of imines derived from the ketone. gla.ac.uk While direct reductive amination is a potential route, a two-step process involving the formation of an imine followed by a stereoselective reduction often provides better control. The steric hindrance provided by the existing chiral center and the phenyl groups influences the approach of the reducing agent, leading to the preferential formation of one diastereomer.

Table 1: Asymmetric Transfer Hydrogenation of this compound

| Catalyst | Hydrogen Source | Product | Conversion (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (% ee) | Reference |

| Rh-TsDPEN | HCOONa | (1R,3S)-1,3-diphenyl-1-butanol | 92 | >96:4 | 99 | osti.gov |

This interactive table summarizes the typical outcomes for the asymmetric transfer hydrogenation of the title compound.

The reaction of this compound with primary amines or hydrazines leads to the formation of chiral imines and hydrazones, respectively. These reactions are typically straightforward condensations, often catalyzed by a weak acid. The resulting C=N double bond can exist as E/Z isomers, but the stereochemistry at the C3 position of the butan-1-one backbone is retained. These chiral imines are crucial intermediates for the synthesis of chiral amines via reduction. gla.ac.uk The enantioselective reduction of such imines, often using organocatalysts and reducing agents like trichlorosilane, can yield amines with high enantiopurity, where the final stereochemical outcome is influenced by both the existing chiral center and the chiral catalyst. gla.ac.uk

Stereoselective Modifications at Remote Positions

Modifications at positions other than the carbonyl group, such as the α-carbon (C2), allow for the synthesis of more complex analogs with multiple stereocenters. The Michael addition of ketone derivatives to nitroalkenes is a powerful tool for this purpose. For example, organocatalyzed Michael additions to trans-β-nitrostyrenes have been used to synthesize 2-methyl-4-nitro-1,3-diphenylbutan-1-one derivatives. grafiati.com In these reactions, the existing stereocenter at C3 directs the stereochemical outcome of the newly formed stereocenter at C2, resulting in products with high diastereoselectivity. grafiati.com

Another related modification involves the reaction of 1,3-diarylpropan-1,3-diones with nitrostyrenes, which proceeds via a sequential Michael addition/retro-Claisen condensation to yield 4-nitro-1,3-diarylbutan-1-ones. ias.ac.in This method provides access to γ-nitro ketones, which are precursors to various functionalized molecules.

Table 2: Synthesis of 4-Nitro-1,3-diarylbutan-1-one Derivatives

| 1,3-Dione Reactant | Nitrostyrene Reactant | Base | Product | Yield (%) | Reference |

| 1,3-Diphenylpropan-1,3-dione | trans-β-Nitrostyrene | DBU | 4-Nitro-1,3-diphenylbutan-1-one | 85 | ias.ac.in |

This interactive table presents findings from the synthesis of γ-nitro ketones related to the core structure.

Synthesis of Chiral Heterocyclic Compounds Derived from this compound

This compound serves as a building block for chiral heterocyclic compounds. The ketone functionality can participate in cyclization reactions with other suitably placed functional groups to form rings. For example, derivatives of the title compound can be used to synthesize chiral 1,3-oxazolines. google.com These reactions often involve converting the ketone to an amino alcohol, which then undergoes cyclization. The synthesis of chiral phthalides, a class of isobenzofuranones, has been achieved through organocatalytic asymmetric aldol-lactonization reactions between 2-formylbenzoic esters and ketones, highlighting a pathway where ketone derivatives lead to heterocyclic scaffolds. acs.org

Systematic Structural Modifications to Explore Structure-Reactivity Relationships

Understanding how structural changes affect the chemical reactivity of this compound is crucial for designing new catalysts and synthetic intermediates. Systematic modifications, such as altering the substituents on the phenyl rings or changing the length and substitution of the alkyl chain, can provide valuable insights. For instance, studies on analogous systems like dibenzylideneacetone (B150790) have shown that modifications to the aromatic rings and the linker between them significantly impact biological activity. researchgate.net Applying this principle, analogs of this compound with electron-donating or electron-withdrawing groups on the phenyl rings could be synthesized to study their influence on the stereoselectivity of carbonyl reduction or enolate formation.

Development of Novel Chiral Auxiliaries from this compound

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. researchgate.net Derivatives of this compound, particularly the corresponding chiral amino alcohols, are excellent candidates for development as chiral auxiliaries or ligands for asymmetric catalysis. For example, amino alcohols derived from natural amino acids, such as (S)-2-amino-3-methyl-1,1-diphenylbutan-1-ol (derived from valine), have been used to create highly effective oxazaborolidine catalysts for the asymmetric reduction of prochiral ketones. uohyd.ac.in The inherent chirality and rigid conformational structure of these derivatives, stemming from the diphenylbutane backbone, are key to inducing high levels of enantioselectivity in catalytic processes.

Future Research Directions and Emerging Methodologies for 3s 1,3 Diphenylbutan 1 One

Development of Novel and More Efficient Enantioselective Synthetic Routes

The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry. chiralpedia.com For (3S)-1,3-diphenylbutan-1-one, future research will likely focus on developing more efficient and sustainable enantioselective synthetic strategies beyond classical methods. While asymmetric hydrogenation and conjugate additions are established techniques for producing chiral ketones, innovation is needed to improve yields, enantioselectivities, and catalyst turnover numbers.

Key areas for development include:

Novel Catalyst Systems: Research into earth-abundant metal catalysts as more sustainable alternatives to noble metals like ruthenium, rhodium, and iridium is an active field. ajchem-b.com

Advanced Ligand Design: The design of new chiral ligands is a perpetual goal in asymmetric catalysis. chinesechemsoc.org For the synthesis of this compound, ligands that create a highly confined and specific chiral environment, such as confined Brønsted acids or novel phosphine (B1218219) ligands, could lead to higher enantioselectivity. ajchem-b.comfrontiersin.org

Biocatalysis: The use of whole-cell biocatalysts or isolated enzymes, such as ketoreductases and transaminases, offers a green and highly selective alternative to traditional chemical catalysis. qu.edu.qamdpi.com Engineering these enzymes could tailor them for the specific reduction of a prochiral precursor to yield this compound with high purity.

| Catalytic Approach | Potential Catalyst/Ligand Type | Anticipated Advantages | Key Research Challenge |

|---|---|---|---|

| Asymmetric Hydrogenation | Iridium complexes with chiral spiro aminophosphine (B1255530) ligands | High efficiency and enantioselectivity for ketones. ajchem-b.com | Cost and sustainability of iridium; ligand synthesis. |

| Asymmetric Organocatalysis | Chiral Phosphoric Acids (CPAs) | Metal-free, tunable steric and electronic properties. frontiersin.org | Catalyst loading and turnover frequency. |

| Enantioselective Biocatalysis | Engineered Ketoreductase (KRED) | High enantioselectivity (>99% ee), mild reaction conditions, environmentally benign. acs.org | Enzyme stability, substrate scope, and process optimization. |

Exploration of this compound in Continuous Flow Chemistry

Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering superior control over reaction parameters, enhanced safety, and improved scalability compared to traditional batch processes. bohrium.comnih.gov The application of flow chemistry to the synthesis of this compound could provide significant advantages.

Future research in this area could involve:

Multi-step Telescoped Synthesis: Designing a continuous flow system where multiple reaction steps, such as a conjugate addition followed by an in-line workup and purification, are performed sequentially without isolating intermediates. nih.gov This would streamline the synthesis of this compound, reducing waste and manual labor.

Immobilized Catalysts: Using immobilized chiral catalysts or enzymes in packed-bed reactors. rsc.orgnih.gov This approach facilitates catalyst separation and reuse, improving the economic and environmental profile of the synthesis. For example, a polystyrene-supported prolinamide catalyst has been used for aldol (B89426) reactions in flow systems with long catalyst lifetimes. rsc.org

Process Intensification: Leveraging the unique "process windows" of flow reactors, such as high temperatures and pressures, to accelerate reaction rates and improve efficiency in the synthesis of this compound precursors.

| Parameter | Description | Impact on Synthesis |

|---|---|---|

| Residence Time | The time reactants spend in the reactor. | Controls reaction conversion and can influence selectivity. |

| Temperature | The operating temperature of the reactor. | Affects reaction kinetics and catalyst stability. nih.gov |

| Flow Rate | The rate at which reactants are pumped through the system. | Determines throughput and residence time. acs.org |

| Catalyst Loading | The amount of catalyst in a packed-bed reactor. | Influences conversion rate and cost-effectiveness. |

Integration with Artificial Intelligence and Machine Learning for Reaction Optimization

The intersection of artificial intelligence (AI), machine learning (ML), and chemistry is creating new paradigms for reaction optimization. beilstein-journals.orgchemrxiv.org For the synthesis of this compound, ML algorithms can be used to navigate complex, multi-variable reaction spaces to find optimal conditions more rapidly than traditional methods. beilstein-journals.org

Emerging applications include:

Bayesian Optimization: This ML-driven approach can efficiently optimize continuous variables (e.g., temperature, pressure, concentration) and categorical variables (e.g., solvent, catalyst) to maximize yield and enantioselectivity. beilstein-journals.org

Predictive Modeling: Training deep neural networks on existing reaction data to predict the outcomes of new, untested reaction conditions. nih.gov This can guide experimental design and reduce the number of experiments needed.

Automated Synthesis: Combining ML algorithms with robotic high-throughput experimentation (HTE) platforms to create self-optimizing systems that can autonomously discover the best synthetic route for this compound. beilstein-journals.org Recent work has demonstrated that ML-assisted directed evolution can accelerate the engineering of enzymes for desired functions. acs.org

Expanding the Scope of Chiral Ligands Derived from this compound

The structure of this compound makes it a potentially valuable scaffold for the development of new chiral ligands. By chemically modifying its functional groups, novel ligands could be synthesized for use in other asymmetric transformations.

Potential modifications and applications include:

Reduction and Functionalization: The ketone functional group can be reduced to a chiral alcohol, which can then serve as a coordinating group or be further modified. The phenyl rings can be functionalized to introduce other ligating atoms like phosphorus or nitrogen, creating, for example, novel P,N-ligands.

Development of Tridentate Ligands: The 1,3-diphenyl motif provides a robust backbone for creating N,N,O-tridentate ligands, which have shown effectiveness in controlling stereoselectivity in reactions like the asymmetric addition of Grignard reagents to ketones. rsc.org

Scaffold for Organocatalysts: The chiral backbone could be used to synthesize new classes of chiral organocatalysts, such as thioureas or prolinamides, by attaching catalytically active moieties.

| Ligand Type | Synthetic Modification | Potential Application |

|---|---|---|

| Chiral Amino-alcohol | Reduction of ketone to alcohol; amination of a phenyl ring. | Asymmetric addition of organozinc reagents to aldehydes. researchgate.net |

| Chiral Diphosphine | Reduction of ketone; phosphination of both phenyl rings. | Rhodium- or Ruthenium-catalyzed asymmetric hydrogenation. ajchem-b.com |

| Chiral Diamine | Conversion of ketone to an amine; amination of a phenyl ring. | Asymmetric transfer hydrogenation of ketones and imines. ajchem-b.com |

Investigations into Non-Traditional Activation Modes for Reactions Involving this compound

Moving beyond traditional thermal heating, non-traditional activation methods can offer unique reactivity, improved selectivity, and more sustainable reaction conditions. chinesechemsoc.org

Future research could explore:

Photoredox Catalysis: Visible-light photoredox catalysis enables the generation of radical intermediates under mild conditions, opening up novel synthetic pathways that are inaccessible through traditional ionic mechanisms. chiralpedia.comfrontiersin.org This could be applied to the synthesis of this compound or its precursors through, for example, a C-H functionalization or a radical conjugate addition.

Mechanochemistry: Performing reactions by mechanical grinding or milling, often in the absence of a solvent, represents a significant green chemistry advance. researchgate.netuni-regensburg.de A mechanochemical approach could be developed for the synthesis of this compound, potentially improving reaction efficiency and reducing environmental impact. Recently, the merger of mechanochemistry and photocatalysis, known as mechanophotocatalysis, has been shown to be a viable strategy for solvent-minimized reactions. nih.gov

Electrochemical Catalysis: Using electricity to drive redox reactions offers precise control over the reaction potential and can reduce the need for chemical oxidants or reductants, presenting a greener synthetic alternative. frontiersin.org

Multicomponent Reaction Strategies Incorporating this compound

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing structural elements of all components, are highly efficient for building molecular complexity. nih.govnsf.gov Designing an MCR to synthesize this compound or a close precursor could dramatically improve synthetic efficiency.

Potential MCR strategies could include:

Carbonylative Coupling: A nickel-catalyzed multicomponent coupling involving an alkene, a carbon monoxide source, and an aryl halide could be envisioned. Recent advances have enabled the synthesis of α-chiral ketones through such reductive hydrocarbonylation processes. researchgate.net

Sequential Michael Addition/Aldol Condensation: A one-pot, three-component reaction of an enolate precursor, benzaldehyde (B42025), and a methyl ketone equivalent, catalyzed by a chiral Lewis base or organocatalyst, could assemble the core structure.

Ugi or Passerini-type Reactions: While typically used to generate α-amino acid derivatives, modifications of these classic MCRs could potentially be adapted to create the carbon skeleton of this compound. nih.gov

Advancements in Spectroscopic and Chiral Analytical Techniques for this compound

Accurate and unambiguous determination of the enantiopurity and absolute configuration of this compound is critical. While chiral HPLC is the standard, emerging and advanced spectroscopic techniques offer deeper structural insights.

Future analytical directions include:

Vibrational Chiroptical Spectroscopy: Techniques like Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA) provide information about the stereochemistry of chiral molecules in solution. nih.govcas.cz By comparing experimentally measured VCD spectra with those predicted by quantum mechanical calculations, the absolute configuration of this compound can be unequivocally confirmed.

Advanced NMR Spectroscopy: Recent developments have enabled Nuclear Magnetic Resonance (NMR) spectroscopy, traditionally "blind" to chirality, to directly measure the chiral structure of molecules without derivatization, which could greatly simplify analysis. kit.eduhelmholtz.de

Molecular Rotational Spectroscopy: This gas-phase technique allows for the high-resolution analysis of chiral molecules, free from solvent effects. researchgate.net Methods like microwave three-wave mixing can differentiate between enantiomers and determine enantiomeric excess, even in complex mixtures. researchgate.net

| Technique | Principle | Application for this compound |

|---|---|---|

| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light by vibrational transitions. cas.cz | Unambiguous determination of the (S) absolute configuration by matching experimental and calculated spectra. nih.gov |

| Raman Optical Activity (ROA) | Small intensity difference in the Raman scattering of right and left circularly polarized light. cas.cz | Provides detailed stereochemical information, complementary to VCD. |

| Chiral Tag NMR | Use of a chiral tagging agent to convert enantiomers into diastereomeric complexes with distinct NMR spectra. researchgate.net | Quantification of enantiomeric excess and assignment of absolute configuration. |

| Microwave Three-Wave Mixing | A gas-phase rotational spectroscopy method that generates a phase-dependent chiral signal. researchgate.net | Direct, highly specific differentiation of enantiomers without requiring a chiral reference. |

Sustainability Aspects and Life Cycle Assessment of Synthetic Pathways

The growing emphasis on sustainable chemical manufacturing necessitates a thorough evaluation of the environmental footprint of synthetic processes. For a chiral ketone like this compound, this involves analyzing the entire life cycle, from raw material acquisition to final product disposal, through the lens of green chemistry principles and life cycle assessment (LCA). The goal is to develop synthetic routes that are not only efficient but also environmentally benign and economically viable.

Comparative Analysis of Synthetic Routes based on Green Metrics

| Metric | Traditional Synthesis (e.g., Friedel-Crafts acylation followed by asymmetric reduction) | Biocatalytic Synthesis (e.g., using enzymes) | Organocatalytic Synthesis |